molecular formula C18H15FN2O2S B2430331 3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034271-58-2

3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2430331
CAS No.: 2034271-58-2
M. Wt: 342.39
InChI Key: SYRXVKXUMRNIBV-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with fluorine and methoxy groups, along with a pyridine ring attached to a thiophene moiety

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-23-16-5-4-13(10-14(16)19)18(22)21-11-12-6-7-20-15(9-12)17-3-2-8-24-17/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRXVKXUMRNIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Fluoro-4-Methoxybenzoic Acid

The carboxylic acid precursor is synthesized via directed ortho-metalation or halogen-exchange reactions. For example:

  • Fluorination : Treatment of 4-methoxy-3-nitrobenzoic acid with KF/18-crown-6 in DMF introduces fluorine at the 3-position.
  • Demethylation-Methylation : Selective O-methylation using methyl iodide and a base ensures regioselectivity.

Conversion to Acid Chloride

The acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous dichloromethane (DCM). Key parameters:

  • Reaction Time : 2–4 hours at 60–70°C.
  • Workup : Excess reagent is removed under reduced pressure, yielding 3-fluoro-4-methoxybenzoyl chloride as a pale-yellow liquid.

Synthesis of (2-(Thiophen-2-Yl)Pyridin-4-Yl)Methanamine

Suzuki-Miyaura Coupling for Pyridine-Thiophene Assembly

A palladium-catalyzed cross-coupling between 4-bromo-2-iodopyridine and thiophen-2-ylboronic acid forms the biaryl system:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃
  • Solvent : Toluene/EtOH (3:1)
  • Conditions : 80°C, 12 hours.

Introduction of the Aminomethyl Group

The bromopyridine intermediate undergoes nucleophilic substitution with potassium phthalimide followed by hydrazinolysis:

  • Phthalimide Protection : React with K phthalimide in DMF at 100°C for 6 hours.
  • Deprotection : Treat with hydrazine hydrate in ethanol, yielding (2-(thiophen-2-yl)pyridin-4-yl)methanamine .

Amide Bond Formation Strategies

Schotten-Baumann Reaction

The acid chloride reacts with the amine in a biphasic system (DCM/water) with triethylamine as a base:

  • Conditions : 0°C to room temperature, 1–2 hours.
  • Yield : 70–85% after recrystallization (ethanol/water).

Coupling Reagent-Mediated Synthesis

For moisture-sensitive substrates, EDCl/HOBt or HATU promotes amidation in anhydrous DCM:

  • Molar Ratio : 1:1.2 (acid:amine)
  • Base : DIPEA
  • Workup : Column chromatography (SiO₂, DCM/MeOH 95:5).

Optimization and Challenges

Byproduct Mitigation

  • Hydrolysis Control : Strict anhydrous conditions prevent acid chloride hydrolysis.
  • Purification : Silica gel chromatography removes unreacted amine and coupling reagents.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or THF improves solubility of aromatic intermediates.
  • Reflux Conditions : Accelerate reaction kinetics but risk decomposition; monitored via TLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.82 (dd, J = 8.4, 2.0 Hz, 1H, benzamide-H), 7.45–7.30 (m, 3H, thiophene-H).
  • HRMS : [M+H]⁺ calc. for C₁₉H₁₆FN₂O₂S: 367.0914; found: 367.0918.

Crystallographic Validation

Single-crystal X-ray diffraction confirms molecular geometry, with hydrogen-bonded chains observed along the a-axis (similar to related benzamides).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for acid chloride generation, reducing reaction time by 50%.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol from recrystallization is distilled and reused.
  • Catalyst Recovery : Pd from Suzuki couplings is reclaimed via filtration.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is unique due to its specific substitution pattern, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a novel organic compound characterized by its unique structural features, including a benzamide core and specific substitutions that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C18H15FN2O2SC_{18}H_{15}FN_2O_2S, with a molecular weight of approximately 342.4 g/mol. The compound features a fluorine atom, a methoxy group, and a thiophene-pyridine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H15FN2O2SC_{18}H_{15}FN_2O_2S
Molecular Weight342.4 g/mol
CAS Number2034315-34-7
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, prominently featuring the Suzuki–Miyaura coupling reaction. This method is favored for its efficiency in forming carbon-carbon bonds and is scalable for industrial production. The reaction conditions often include the use of palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds .

Antimicrobial Properties

Research indicates that derivatives of benzamides, including compounds similar to this compound, exhibit broad-spectrum antimicrobial activity. Studies have shown that these compounds can inhibit bacterial growth by targeting specific metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. It has been reported that benzamide derivatives can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Case Study:
In a study evaluating the efficacy of similar benzamide derivatives against non-small cell lung cancer (NSCLC), compounds demonstrated significant inhibition of cell growth and induction of apoptosis at concentrations as low as 0.20 μM . This highlights the potential of this compound as a therapeutic agent in oncology.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in disease processes. The binding affinity and selectivity towards these targets are influenced by the compound's structural characteristics, particularly the presence of the thiophene and pyridine moieties .

Q & A

Q. What are the optimized synthetic routes for 3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Coupling of 2-(thiophen-2-yl)pyridin-4-ylmethanamine with 3-fluoro-4-methoxybenzoyl chloride under basic conditions (e.g., Na₂CO₃) in anhydrous dichloromethane .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Key variables affecting yield:
VariableOptimal ConditionImpact on Yield
SolventAnhydrous DCMPrevents hydrolysis of acyl chloride
BaseNa₂CO₃ vs. K₂CO₃Na₂CO₃ reduces side reactions
Temperature0–5°CMinimizes decomposition of intermediates
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm structure using ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methoxy group at δ ~3.8 ppm, fluorobenzamide aromatic protons at δ 7.1–8.2 ppm) .
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
  • Contradictions : Discrepancies in aromatic proton splitting (e.g., thiophene vs. pyridine coupling) may arise from dynamic effects; use variable-temperature NMR or computational modeling (DFT) to resolve .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • In vitro screening :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ for tyrosine kinases) .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced activity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding to kinase domains (e.g., ABL1, JAK2) based on structural analogs .
  • QSAR : Correlate substituent electronegativity (e.g., fluorine, methoxy) with IC₅₀ values. Example findings:
SubstituentLogPIC₅₀ (nM)
-F2.185
-OCH₃1.8120
  • MD Simulations : Assess stability of ligand-target complexes (GROMACS, 100 ns trajectories) .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • ADME Profiling :
  • Solubility : Shake-flask method (PBS pH 7.4) to identify formulation needs (e.g., PEG-400 co-solvent) .
  • Metabolic Stability : Microsomal incubation (human liver microsomes, LC-MS quantification) .
  • Pharmacokinetics : Rodent studies with IV/PO dosing to calculate bioavailability. Example
RouteCmax (µg/mL)T₁/₂ (h)AUC₀–24 (µg·h/mL)
IV12.32.545.6
PO4.73.828.9
  • Contradiction Resolution : Poor in vivo activity despite high in vitro potency may stem from rapid clearance; modify logP via trifluoromethyl or pyridinyl groups .

Q. How can reaction mechanisms for key synthetic steps be experimentally validated?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁸O-labeled benzoyl chloride to track amide bond formation via MS .
  • Kinetic Studies : Monitor intermediates by in situ IR (e.g., disappearance of acyl chloride peak at ~1800 cm⁻¹) .
  • Trapping Experiments : Add TEMPO to detect radical intermediates in coupling steps .

Q. What safety considerations are critical given structural analogs' mutagenicity profiles?

  • Methodological Answer :
  • Ames Test : Conduct with TA98 and TA100 strains (±S9 metabolic activation) .
  • Structural Alerts : The thiophene moiety may form reactive metabolites; assess via glutathione trapping assays .
  • Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic activation .

Data Contradiction Analysis

Q. Conflicting spectral data for thiophene-proton environments: How to resolve?

  • Methodological Answer :
  • Hypothesis : Rotameric equilibria or solvent polarity effects may cause splitting variations.
  • Approach :

Acquire 2D NMR (COSY, NOESY) to confirm through-space couplings.

Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents stabilize specific conformers .

Perform VT-NMR (-40°C to 25°C) to slow conformational exchange .

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